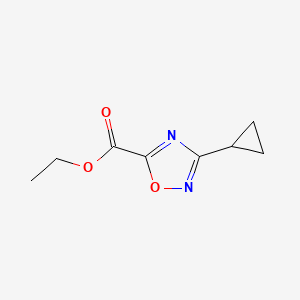

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .

Vorbereitungsmethoden

The synthesis of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of acylhydrazines using dehydrating agents. One common method includes the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Chemischer Reaktionen

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include dehydrating agents like phosphorus oxychloride and triflic anhydride, as well as oxidizing and reducing agents . The major products formed from these reactions are various substituted oxadiazole derivatives, which have significant applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and case studies for ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate are not available in the search results, the following scientific research applications of oxadiazoles, in general, are available:

Oxadiazoles as Bioisosteres and Pharmaceuticals

Oxadiazoles, including 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, are widely used as ester and amide bioisosteres . They are also valuable as antiviral agents, neuroprotectants, and anti-inflammatory agents . Oxadiazole derivatives have demonstrated potential as anticancer drugs, particularly for epidermal growth factor receptor (EGFR) inhibition .

Anticancer Agents

Modified 1,2,4-oxadiazoles have exhibited anticancer activity . In fact, research indicates an increasing interest in 1,3,4-oxadiazoles for scientific application since 2000 . Some derivatives induce apoptosis and display cytotoxicity against various cancer cell lines, including prostate, lung, and liver cancer cells . Specific compounds have shown comparable or greater activity than reference drugs like Prodigiosin .

Synthesis Methods

scalable and cost-effective procedures for preparing 1,2,4- and 1,3,4-oxadiazole carboxylates from readily available starting materials have been developed . One method involves condensing an amidoxime with an acid chloride or an acid anhydride . However, this method can be limited by the availability of the starting amidoxime, which is usually prepared by treating a substituted oximyl chloride with ammonia gas, a highly toxic and caustic substance .

Wirkmechanismus

The mechanism of action of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole scaffold allows it to act as a hydrogen bond acceptor, which is crucial for its biological activity . It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific cyclopropyl and oxadiazole moieties. Similar compounds include:

Ethyl 3-(tert-Butyl)-1,2,4-oxadiazole-5-carboxylate: This compound has a tert-butyl group instead of a cyclopropyl group, which can lead to different biological activities.

3-Cyclopropyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester: This compound is structurally similar but may have different physicochemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Biologische Aktivität

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential based on recent research findings.

Overview of Oxadiazole Compounds

The 1,2,4-oxadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The unique structure of the oxadiazole ring contributes to its bioisosteric properties and makes it a valuable scaffold in drug discovery .

Target Interactions:

this compound interacts with various biological targets including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition: The compound has been shown to inhibit cytochrome P450 enzymes which are critical in drug metabolism.

- Cell Signaling Modulation: It modulates pathways related to inflammation and apoptosis, indicating potential therapeutic roles in inflammatory diseases and cancer.

Pharmacokinetics:

The compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier, suggesting its potential for central nervous system applications.

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. It has shown effectiveness against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) at concentrations ranging from 4 to 32 μg/mL. This activity is notably higher than standard treatments like chloramphenicol .

Anticancer Activity

Recent studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity Assays: In vitro studies have shown that it can induce apoptosis in human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 10.38 µM .

- Selectivity: The compound has demonstrated selectivity towards renal cancer cells with an IC50 value of 1.143 µM .

Study on Anti-inflammatory Effects

A laboratory study assessed the anti-inflammatory properties of this compound in animal models. The results indicated a dose-dependent reduction in inflammatory markers, suggesting its potential use in treating conditions like arthritis.

Study on Anticancer Mechanisms

In another study focusing on its anticancer mechanisms, flow cytometry revealed that the compound activates apoptotic pathways by increasing p53 expression levels and caspase-3 cleavage in cancer cells . This finding underscores its potential as a therapeutic agent in oncology.

Data Summary

| Biological Activity | Target/Effect | IC50 Value |

|---|---|---|

| Antimicrobial | MRSA | 4 - 32 µg/mL |

| Anticancer | MCF-7 (breast cancer) | 10.38 µM |

| Renal cancer | 1.143 µM | |

| Anti-inflammatory | Inflammatory markers reduction | Dose-dependent |

Eigenschaften

IUPAC Name |

ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRBTIANPAMXMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018125-29-5 |

Source

|

| Record name | ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.